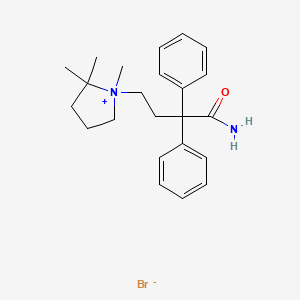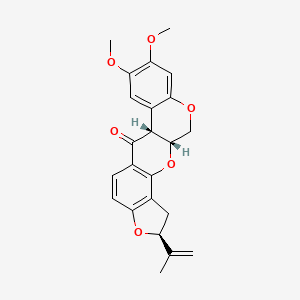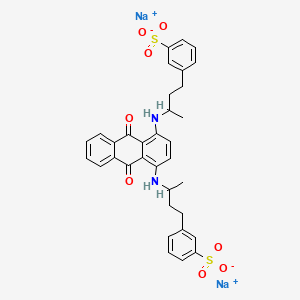
Calcium 3-aurothio-2-propanol-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium 3-aurothio-2-propanol-1-sulfonate: is a chemical compound with the molecular formula C₆H₁₂Au₂CaO₈S₄ and a molecular weight of 774.43 . It is a pale yellow powder that is soluble in water but practically insoluble in organic solvents . This compound is known for its antiarthritic properties and is marketed under various trade names such as Chrisanol, Chrysanol, and Krizanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium 3-aurothio-2-propanol-1-sulfonate is prepared by treating sodium thiopropanolsulfonate with gold chloride in the presence of sulfur dioxide. The sodium salt is then converted to the calcium salt using calcium chloride . The reaction can be summarized as follows:
- Sodium thiopropanolsulfonate + Gold chloride + SO₂ → Sodium 3-aurothio-2-propanol-1-sulfonate
- Sodium 3-aurothio-2-propanol-1-sulfonate + Calcium chloride → this compound
Industrial Production Methods: The industrial production methods for this compound are similar to the synthetic routes mentioned above. The process involves large-scale reactions with controlled conditions to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Calcium 3-aurothio-2-propanol-1-sulfonate undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form different oxidation states of gold.
- Reduction: It can be reduced to form gold nanoparticles.
- Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
- Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products Formed:
- Oxidation: Gold oxides and other gold-containing compounds.
- Reduction: Gold nanoparticles.
- Substitution: Various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Calcium 3-aurothio-2-propanol-1-sulfonate is used in the synthesis of gold nanoparticles, which have applications in catalysis and material science .
Biology: The compound is studied for its potential use in biological imaging and diagnostics due to its unique optical properties .
Medicine: It is used as an antiarthritic agent and has shown promise in the treatment of rheumatoid arthritis .
Industry: The compound is used in the electronics industry for the production of conductive materials and in the pharmaceutical industry for drug formulation .
Mecanismo De Acción
The mechanism of action of calcium 3-aurothio-2-propanol-1-sulfonate involves its interaction with biological molecules. The compound targets specific enzymes and proteins involved in inflammatory pathways, thereby reducing inflammation and pain in conditions like arthritis . The gold ions in the compound play a crucial role in its therapeutic effects by modulating immune responses and inhibiting the activity of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
- Sodium aurothiomalate
- Auranofin
- Gold sodium thiomalate
Comparison: Calcium 3-aurothio-2-propanol-1-sulfonate is unique due to its calcium content, which enhances its solubility and bioavailability compared to other gold-containing compounds . Additionally, its specific molecular structure allows for targeted interactions with biological molecules, making it more effective in certain therapeutic applications .
Propiedades
Número CAS |
5743-29-3 |
|---|---|
Fórmula molecular |
C6H12Au2CaO8S4 |
Peso molecular |
774.4 g/mol |
Nombre IUPAC |
calcium;gold(1+);2-hydroxy-3-sulfidopropane-1-sulfonate |
InChI |
InChI=1S/2C3H8O4S2.2Au.Ca/c2*4-3(1-8)2-9(5,6)7;;;/h2*3-4,8H,1-2H2,(H,5,6,7);;;/q;;2*+1;+2/p-4 |
Clave InChI |
NODDIZKVEMHZOL-UHFFFAOYSA-J |
SMILES canónico |
C(C(CS(=O)(=O)[O-])O)[S-].C(C(CS(=O)(=O)[O-])O)[S-].[Ca+2].[Au+].[Au+] |
Números CAS relacionados |
27279-43-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![benzyl N-[2-[[(1S,2S,4S)-1-benzyl-4-[[2-(benzyloxycarbonylamino)benzoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12736426.png)


